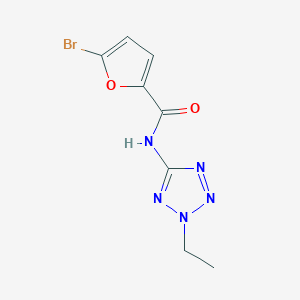
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide, also known as BTF, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. It has also been investigated for its antimicrobial properties against various bacterial strains. In addition, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been explored for its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is not fully understood, but it is believed to involve the binding of the compound to specific targets such as metal ions or enzymes, leading to changes in their activity or function. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide may also interact with cellular membranes and affect their properties.
Biochemical and Physiological Effects:
5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been shown to have various biochemical and physiological effects, depending on the target it interacts with. For example, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide has also been shown to have antimicrobial properties, which may be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is its fluorescent properties, which make it useful as a probe for detecting metal ions. 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is also relatively easy to synthesize and purify. However, one limitation of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is its potential toxicity, which may affect its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide. One area of interest is the development of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide-based sensors for detecting metal ions in biological samples. Another direction is the investigation of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide as a potential therapeutic agent for the treatment of bacterial infections or other diseases. Further studies are also needed to fully understand the mechanism of action of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide and its effects on various cellular processes.
In conclusion, 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide may lead to new discoveries and applications in the future.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-ethyl-2H-tetrazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization to obtain pure 5-bromo-N-(2-ethyl-2H-tetraazol-5-yl)-2-furamide.
Propiedades
Fórmula molecular |
C8H8BrN5O2 |
|---|---|
Peso molecular |
286.09 g/mol |
Nombre IUPAC |
5-bromo-N-(2-ethyltetrazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C8H8BrN5O2/c1-2-14-12-8(11-13-14)10-7(15)5-3-4-6(9)16-5/h3-4H,2H2,1H3,(H,10,12,15) |
Clave InChI |
MOULPPMPQMKHSX-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br |
SMILES canónico |
CCN1N=C(N=N1)NC(=O)C2=CC=C(O2)Br |
Solubilidad |
24.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B244454.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B244455.png)
![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244459.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)